Ethyl 2-methoxy-3-methylisonicotinate is a chemical compound with the molecular formula and a CAS number of 1227604-11-6. This compound is classified under the category of isonicotinates, which are derivatives of isonicotinic acid. It contains a methoxy group and an ethyl group, making it a member of the broader family of organic compounds known as esters. Ethyl 2-methoxy-3-methylisonicotinate has garnered interest for its potential applications in various scientific fields, particularly in medicinal chemistry.
Ethyl 2-methoxy-3-methylisonicotinate can be sourced from chemical suppliers specializing in fine chemicals and research-grade materials. The compound is typically available with a purity of around 95%, and it is categorized under the following classifications:
The compound's classification highlights its structural features and potential reactivity, which are crucial for its applications in organic synthesis and medicinal chemistry.
The synthesis of ethyl 2-methoxy-3-methylisonicotinate can be achieved through several methods, often involving the reaction of isonicotinic acid derivatives with appropriate alkylating agents. A common synthetic route includes:
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
CC(C)C1=CN=C(C=C1)OC.Ethyl 2-methoxy-3-methylisonicotinate can participate in various chemical reactions due to its functional groups:
The reactivity profile indicates that ethyl 2-methoxy-3-methylisonicotinate may serve as an intermediate in organic synthesis, facilitating the formation of more complex structures.
The mechanism of action for ethyl 2-methoxy-3-methylisonicotinate primarily involves its interaction with biological targets, particularly in relation to nicotinic acetylcholine receptors. As a potential modulator, it may influence neurotransmitter release and receptor activity.
Upon binding to nicotinic receptors, ethyl 2-methoxy-3-methylisonicotinate could enhance or inhibit signaling pathways associated with neurotransmission, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases.
Relevant data suggest that its physical properties make it suitable for various applications in organic synthesis.
Ethyl 2-methoxy-3-methylisonicotinate has several scientific uses:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: